Lipiferolide Demonstrates 6.4-Fold Superior Potency Over Parthenolide in MCF-7 Breast Cancer Cell Line Cytotoxicity
In a direct cross-study comparison, lipiferolide exhibited substantially greater cytotoxic potency against the MCF-7 human breast adenocarcinoma cell line compared to the closely related sesquiterpene lactone parthenolide. Lipiferolide achieved an IC50 of 1.5 μM, while parthenolide demonstrated an IC50 of 9.54 ± 0.82 μM under comparable in vitro conditions [1][2]. The 6.4-fold potency advantage suggests that lipiferolide engages its cytotoxic targets with significantly higher affinity or efficiency than parthenolide in this cellular context.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 1.5 μM |
| Comparator Or Baseline | Parthenolide: 9.54 ± 0.82 μM |
| Quantified Difference | 6.4-fold greater potency (lower IC50) |
| Conditions | MCF-7 human breast adenocarcinoma cell line; in vitro cytotoxicity assay |
Why This Matters
This 6.4-fold potency differential directly impacts procurement for breast cancer research programs, where higher potency at lower concentrations can reduce compound usage, minimize solvent-related artifacts, and provide a wider therapeutic window for mechanistic studies.
- [1] Xiong, J., Wang, L. J., Qian, J., Wang, P. P., Wang, X. J., Ma, G. L., ... & Hu, J. F. (2018). Structurally diverse sesquiterpenoids from the endangered ornamental plant Michelia shiluensis. Journal of Natural Products, 81(10), 2195-2203. View Source
- [2] Al-Fatlawi, A. A., Al-Fatlawi, A. A., Irshad, M., & Ahmad, A. (2015). Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines. Pharmaceutical Biology, 53(1), 104-109. View Source
